N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide
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Description
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide, also known as PEAQX, is a selective antagonist of the GluA2-lacking AMPA receptors. It has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes.
Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
- Coordination Chemistry : A study by Chkirate et al. (2019) examined pyrazole-acetamide derivatives and their coordination complexes, revealing their potential in constructing supramolecular architectures with various hydrogen bonding interactions. This work highlighted the significance of such complexes in chemical synthesis and materials science (Chkirate et al., 2019).
- Antioxidant Activity : The same study also assessed the antioxidant activity of these compounds, indicating their potential in therapeutic applications (Chkirate et al., 2019).
Synthesis and Structural Analysis
- Heterocyclic Synthesis : Research by Ghaedi et al. (2015) focused on the synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, showing the versatility of pyrazole derivatives in the preparation of novel N-fused heterocycles (Ghaedi et al., 2015).
Applications in Catalysis and Material Science
- Catalysis : Figueiredo et al. (2012) explored the use of a pyrazolylpyridine-molybdenum oxide composite as a heterogeneous catalyst for olefin epoxidation. This highlights the role of such compounds in industrial and chemical processes (Figueiredo et al., 2012).
Potential Therapeutic Uses
- Anticancer Agents : Abdallah et al. (2017) synthesized pyrazolylpyridines as potential antitumor agents, indicating the medical and pharmacological relevance of these compounds (Abdallah et al., 2017).
Chemical Properties and Reactivity
- Chemical Synthesis : Liu et al. (2019) conducted a study on the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines, showcasing the chemical reactivity and synthetic utility of pyridinyl compounds (Liu et al., 2019).
properties
IUPAC Name |
2-(3-methylphenyl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-15-5-4-6-16(13-15)14-19(24)21-10-12-23-11-8-18(22-23)17-7-2-3-9-20-17/h2-9,11,13H,10,12,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXRCLGYIRTTFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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